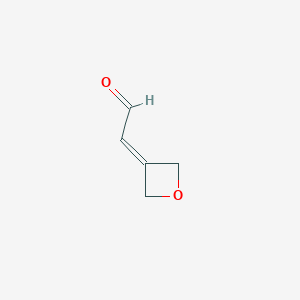

2-(Oxetan-3-ylidene)acetaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxetan-3-ylidene)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-2-1-5-3-7-4-5/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPWQZQHYRKIRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC=O)CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693398 | |

| Record name | (Oxetan-3-ylidene)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922500-93-4 | |

| Record name | 2-(3-Oxetanylidene)acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922500-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Oxetan-3-ylidene)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(Oxetan-3-ylidene)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Oxetan-3-ylidene)acetaldehyde, a valuable building block in medicinal chemistry and organic synthesis. The document details its chemical identity, including its primary CAS number, molecular formula, and weight. A plausible experimental protocol for its synthesis via a Wittig reaction is presented, alongside predicted and characteristic spectral data for its characterization. Furthermore, this guide explores the potential biological significance and applications of this compound, drawing parallels with related oxetane-containing molecules and α,β-unsaturated aldehydes. The information is structured to be a practical resource for laboratory work and to stimulate further research into the applications of this versatile compound.

Chemical Identity and Properties

This compound is a reactive α,β-unsaturated aldehyde featuring a strained oxetane ring. This unique combination of functional groups makes it an attractive intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery where the oxetane moiety is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups.[1]

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 922500-93-4 | [2] |

| Alternate CAS Number | 34218-22-9 | [3] |

| Molecular Formula | C₅H₆O₂ | [2] |

| Molecular Weight | 98.10 g/mol | [4] |

| SMILES | O=CC=C1COC1 | [2] |

| Predicted XlogP | -1.0 | [5] |

Synthesis

A closely related and documented procedure is the synthesis of ethyl 2-(oxetan-3-ylidene)acetate, which utilizes the Wittig reaction between oxetan-3-one and ethyl (triphenylphosphoranylidene)acetate.[8] By analogy, a similar protocol can be employed for the target molecule.

Proposed Experimental Protocol: Wittig Reaction

This protocol is a proposed method based on established Wittig reaction principles and related syntheses.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound via Wittig reaction.

Materials:

-

Oxetan-3-one

-

(Formylmethylenetriphenyl)phosphonium chloride (or bromide)

-

Strong, non-nucleophilic base (e.g., n-Butyllithium, Sodium hydride)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (formylmethylenetriphenyl)phosphonium salt in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a stoichiometric equivalent of a strong base (e.g., n-BuLi) to the suspension. The formation of the deep red or orange color of the ylide indicates a successful reaction. Allow the mixture to stir at this temperature for 30-60 minutes.

-

Wittig Reaction: To the freshly prepared ylide solution, add a solution of oxetan-3-one in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product, which will contain triphenylphosphine oxide as a major byproduct, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectral Data for Characterization

As experimental spectra for this compound are not available, the following data are predicted based on the analysis of its structure and comparison with similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehydic, vinylic, and oxetane ring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Doublet | 1H | Aldehydic proton (-CHO) |

| ~6.0 | Doublet of triplets | 1H | Vinylic proton (=CH-) |

| ~4.8-5.0 | Multiplet | 4H | Oxetane ring protons (-CH₂-O-CH₂-) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the downfield shift of the carbonyl carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~190-200 | Aldehydic carbonyl carbon (C=O) |

| ~150-160 | Quaternary vinylic carbon (=C<) |

| ~120-130 | Vinylic methine carbon (=CH-) |

| ~65-75 | Oxetane ring carbons (-CH₂-O-) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic stretching frequencies of the carbonyl and alkene functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2820 and ~2720 | Medium | C-H stretch of the aldehyde |

| ~1680-1700 | Strong | C=O stretch of the α,β-unsaturated aldehyde |

| ~1630-1650 | Medium | C=C stretch of the alkene |

| ~970 | Strong | C-O-C stretch of the oxetane ring |

Mass Spectrometry (Predicted)

The mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion |

| 98.03 | [M]⁺ |

| 99.04 | [M+H]⁺ |

| 121.03 | [M+Na]⁺ |

Biological Significance and Potential Applications

While specific biological studies on this compound are limited, its structural features suggest several areas of potential interest for researchers and drug development professionals.

Role in Medicinal Chemistry

The oxetane ring is a valuable motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties such as increased solubility, metabolic stability, and reduced lipophilicity.[1][7] The strained four-membered ring can also act as a conformational constraint, potentially leading to higher binding affinity and selectivity for biological targets.

Reactivity as a Michael Acceptor

As an α,β-unsaturated aldehyde, this compound is a Michael acceptor. This reactivity can be exploited for the covalent modification of biological macromolecules, a strategy employed in the design of certain enzyme inhibitors.

Figure 2: Michael addition reaction of this compound.

Parallels with Acetaldehyde

Acetaldehyde, the simpler analogue, is a known metabolite of ethanol and exhibits a range of biological effects, including toxicity and potential carcinogenicity.[9] While the presence of the oxetane ring will significantly alter the molecule's properties, understanding the biological pathways affected by acetaldehyde could provide a starting point for investigating the bioactivity of its oxetane-containing derivative. Bioassay kits are commercially available for the quantification of acetaldehyde, which could potentially be adapted for screening the effects of this compound in biological systems.[9][10]

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its synthesis is achievable through well-established synthetic methodologies like the Wittig reaction. The presence of the oxetane ring, combined with the reactivity of the α,β-unsaturated aldehyde, makes it a versatile tool for organic synthesis and a compound of interest for medicinal chemistry and drug discovery. Further research into its synthesis, characterization, and biological activity is warranted to fully unlock its potential. This guide provides a foundational resource to aid in these future investigations.

References

- 1. This compound/CAS:922500-93-4-HXCHEM [hxchem.net]

- 2. This compound | CAS 922500-93-4 [matrix-fine-chemicals.com]

- 3. parchem.com [parchem.com]

- 4. EnamineStore [enaminestore.com]

- 5. PubChemLite - this compound (C5H6O2) [pubchemlite.lcsb.uni.lu]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ethyl 2-(oxetan-3-ylidene)acetate | C7H10O3 | CID 53308471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. bioassaysys.com [bioassaysys.com]

Technical Guide: 2-(Oxetan-3-ylidene)acetaldehyde

An In-depth Analysis of its Physicochemical Properties and Synthetic Approaches

This technical guide provides a concise overview of the chemical properties of 2-(Oxetan-3-ylidene)acetaldehyde. Due to the limited publicly available data on this specific compound, this document focuses on its fundamental molecular characteristics and plausible synthetic routes derived from related structures. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Profile

This compound is a small organic molecule featuring an oxetane ring, a four-membered cyclic ether, which is a structural motif of increasing interest in medicinal chemistry. The molecule is characterized by an acetaldehyde substituent attached to the third carbon of the oxetane ring via a double bond.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C5H6O2 | [1][2][3] |

| Molecular Weight | 98.10 g/mol | [1][2] |

| Monoisotopic Mass | 98.03678 Da | [3] |

| CAS Number | 922500-93-4 | [1][2] |

| SMILES | O=CC=C1COC1 | [1] |

| InChI Key | YNPWQZQHYRKIRZ-UHFFFAOYSA-N |[3] |

Synthetic Protocols

Proposed Experimental Protocol: Wittig Reaction for Synthesis of Oxetan-3-ylidene Derivatives

This protocol is adapted from the synthesis of ethyl 2-(oxetan-3-ylidene)acetate and is proposed as a viable method for synthesizing the target aldehyde.[4]

-

Reagent Preparation: A solution of a suitable phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde, is prepared in an appropriate aprotic solvent (e.g., dichloromethane, THF).

-

Reaction Initiation: The starting material, oxetan-3-one, is dissolved in the same solvent and added to the ylide solution.[4][5] The reaction is typically initiated at a low temperature (e.g., 0°C) to control reactivity.

-

Reaction Progression: The mixture is allowed to warm to room temperature and stirred for a designated period (e.g., 15 minutes to several hours) to ensure complete conversion.[4]

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the triphenylphosphine oxide byproduct. The filtrate is then concentrated, and the crude product is purified using column chromatography (e.g., silica gel with a cyclohexane/ethyl acetate eluent system) to yield the final product, this compound.[4]

Below is a generalized workflow for this proposed synthetic pathway.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways for this compound. While the parent compound, acetaldehyde, is a known metabolite of ethanol with various toxicological and pharmacological effects, these properties cannot be directly extrapolated to its oxetane derivative without experimental validation.[6][7] Further research is required to determine the biological relevance of this molecule.

References

- 1. This compound | CAS 922500-93-4 [matrix-fine-chemicals.com]

- 2. This compound/CAS:922500-93-4-HXCHEM [hxchem.net]

- 3. PubChemLite - this compound (C5H6O2) [pubchemlite.lcsb.uni.lu]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-(Oxetan-3-ylidene)acetaldehyde: A Technical Guide

Predicted Mass Spectrometry Data

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 2-(oxetan-3-ylidene)acetaldehyde (molecular formula: C₅H₆O₂), the predicted monoisotopic mass is 98.03678 Da. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts that may be observed in high-resolution mass spectrometry.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 99.044056 |

| [M+Na]⁺ | 121.02600 |

| [M-H]⁻ | 97.029504 |

| [M+NH₄]⁺ | 116.07060 |

| [M+K]⁺ | 136.99994 |

| [M+H-H₂O]⁺ | 81.034040 |

Data sourced from computational predictions.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Predicted ¹H NMR Data

The proton NMR (¹H NMR) spectrum is expected to show distinct signals for the aldehydic proton, the vinylic proton, and the two methylene groups of the oxetane ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic effects of the carbonyl and double bonds.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehydic H | 9.5 - 10.0 | Doublet | ~6 Hz |

| Vinylic H | 6.0 - 6.5 | Doublet | ~6 Hz |

| Oxetane CH₂ (adjacent to O) | 4.8 - 5.2 | Triplet | ~7 Hz |

| Oxetane CH₂ (adjacent to C=C) | 3.0 - 3.5 | Triplet | ~7 Hz |

Predictions are based on typical values for α,β-unsaturated aldehydes and oxetane derivatives.

Predicted ¹³C NMR Data

The carbon-13 NMR (¹³C NMR) spectrum will provide information on the different carbon environments within the molecule. The carbonyl carbon is expected to be the most downfield signal.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 190 - 200 |

| C=C (quaternary) | 150 - 160 |

| C=C (CH) | 120 - 130 |

| Oxetane CH₂ (adjacent to O) | 70 - 80 |

| Oxetane CH₂ (adjacent to C=C) | 30 - 40 |

Predictions are based on typical values for α,β-unsaturated aldehydes and oxetane derivatives.[1][2][3][4]

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorptions are expected for the aldehyde, the carbon-carbon double bond, and the oxetane ring.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | 2830 - 2695 | Medium |

| C=O (α,β-unsaturated aldehyde) | Stretch | 1710 - 1685 | Strong |

| C=C | Stretch | 1650 - 1600 | Medium |

| Oxetane C-O-C | Asymmetric Stretch | ~1000 | Strong |

| =C-H | Bend | 900 - 650 | Medium |

Predictions are based on established correlation tables for IR spectroscopy.[1][2][5][6][7][8][9]

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a clear spectrum, 8 to 16 scans are usually sufficient.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

-

ATR: For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the sample is placed directly onto the ATR crystal.

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (or the solvent) to subtract its contribution from the sample spectrum.[10]

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Ionization Method:

-

Electron Ionization (EI): For volatile and thermally stable compounds, the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and extensive fragmentation, which can be useful for structural elucidation.[11][12][13][14][15]

-

Electrospray Ionization (ESI): For less volatile or thermally labile compounds, ESI is a soft ionization technique where the sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated and enter the mass analyzer. This method typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. For high-resolution mass spectrometry (HRMS), the exact mass is measured with high precision to help determine the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: General workflow for spectroscopic analysis of a novel compound.

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Making sure you're not a bot! [mspace.lib.umanitoba.ca]

- 8. IR _2007 [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Structural Analysis of 2-(Oxetan-3-ylidene)acetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 2-(oxetan-3-ylidene)acetaldehyde, a key intermediate in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific compound, this paper presents a detailed theoretical analysis, including a proposed synthetic pathway and predicted spectroscopic data, based on established chemical principles and data from closely related analogs. This document is intended to serve as a valuable resource for researchers in drug discovery and development, offering insights into the molecule's structure and potential for further functionalization.

Molecular Structure and Properties

This compound possesses a unique molecular architecture, incorporating a strained four-membered oxetane ring and a reactive α,β-unsaturated aldehyde functionality. This combination of features makes it an attractive building block for the synthesis of more complex molecules with potential biological activity.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₆O₂ | PubChem[1] |

| Molecular Weight | 98.10 g/mol | Calculated |

| IUPAC Name | This compound | N/A |

| CAS Number | 34218-22-9 | Parchem[2] |

| SMILES | O=CC=C1COC1 | PubChem[1] |

| InChI | InChI=1S/C5H6O2/c6-2-1-5-3-7-4-5/h1-2H,3-4H2 | PubChem[1] |

Proposed Synthesis

The most plausible and efficient synthetic route to this compound is through a Wittig reaction. This well-established olefination method involves the reaction of a phosphorus ylide with a ketone or aldehyde to form an alkene. In this case, oxetan-3-one would serve as the carbonyl component, and the corresponding phosphorus ylide would be generated from a haloacetaldehyde derivative.

A detailed experimental protocol for the synthesis of a closely related compound, ethyl 2-(oxetan-3-ylidene)acetate, has been reported and serves as a strong foundation for the proposed synthesis of the title compound.[3]

Experimental Protocol: Wittig Reaction for this compound

Materials:

-

Oxetan-3-one

-

(Triphenylphosphoranylidene)acetaldehyde

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve oxetan-3-one (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add (triphenylphosphoranylidene)acetaldehyde (1.1 eq) portion-wise over 10 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Figure 1: Proposed Synthesis of this compound

Caption: A diagram illustrating the proposed Wittig reaction for the synthesis.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the vinylic proton, and the two methylene groups of the oxetane ring. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the geometry of the double bond. The ¹H NMR data for the structurally similar ethyl 2-(oxetan-3-ylidene)acetate provides a valuable reference for these predictions.[3]

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~9.5 | d | 1H | -CHO | Aldehydic proton, deshielded by the carbonyl group. |

| ~6.0 | t | 1H | =CH- | Vinylic proton, coupled to the adjacent methylene groups. |

| ~5.4 | m | 2H | -CH₂-O- | Methylene protons of the oxetane ring adjacent to the oxygen atom. |

| ~5.2 | m | 2H | -C-CH₂-C= | Methylene protons of the oxetane ring adjacent to the double bond. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the two sp² hybridized carbons of the double bond, and the two sp³ hybridized carbons of the oxetane ring.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~190 | C=O | Carbonyl carbon, highly deshielded. |

| ~155 | =C(CHO)- | sp² carbon of the double bond attached to the aldehyde. |

| ~120 | =C(CH₂)- | sp² carbon of the double bond within the ring system. |

| ~75 | -CH₂-O- | Oxetane methylene carbon adjacent to oxygen. |

| ~70 | -C-CH₂-C= | Oxetane methylene carbon adjacent to the double bond. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated aldehyde. Other characteristic peaks will include C=C stretching and C-H stretching vibrations.

Table 4: Predicted IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2900-2800 | Medium | C-H stretch (alkane) |

| ~2800-2700 | Medium | C-H stretch (aldehyde) |

| ~1685 | Strong | C=O stretch (conjugated aldehyde) |

| ~1640 | Medium | C=C stretch |

| ~1100 | Strong | C-O-C stretch (ether) |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO, CHO, and cleavage of the oxetane ring. PubChem provides a list of predicted m/z values for various adducts.[1]

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 98.0368 | [M]⁺ |

| 99.0441 | [M+H]⁺ |

| 121.0260 | [M+Na]⁺ |

Logical Workflow for Structural Elucidation

The structural confirmation of a newly synthesized batch of this compound would follow a logical workflow involving multiple spectroscopic techniques.

Figure 2: Workflow for Structural Elucidation

Caption: A flowchart outlining the steps for synthesis and structural analysis.

Conclusion

This technical guide provides a foundational understanding of the structural aspects of this compound. While direct experimental data is currently scarce, the proposed synthetic route and predicted spectroscopic data offer a robust framework for researchers working with this versatile chemical intermediate. The unique combination of a strained oxetane ring and a reactive aldehyde moiety suggests significant potential for this molecule in the development of novel chemical entities for various applications, including pharmaceuticals. Further experimental validation of the data presented herein is encouraged to solidify our understanding of this promising compound.

References

In-depth Technical Guide on Quantum Chemical Calculations of 2-(Oxetan-3-ylidene)acetaldehyde

An Examination of a Novel Aldehyde for Drug Development

For researchers, scientists, and professionals in drug development, understanding the quantum chemical properties of novel molecules is paramount for predicting their reactivity, stability, and potential biological activity. This technical guide focuses on the quantum chemical calculations of 2-(Oxetan-3-ylidene)acetaldehyde, a molecule of interest due to its unique structural features, combining a strained oxetane ring with an acetaldehyde moiety.

Molecular Structure and Isomerism

This compound can exist as two geometric isomers, the E and Z forms, arising from the restricted rotation around the carbon-carbon double bond. The relative stability of these isomers is a critical aspect that can be elucidated through quantum chemical calculations.

Computational Methodology

To investigate the properties of this compound, a robust computational protocol is essential. The following workflow outlines a standard approach for such calculations.

Figure 1: A typical workflow for quantum chemical calculations of molecular properties.

Detailed Computational Protocol

A detailed protocol for the quantum chemical calculations of this compound is provided below. This protocol is a general guideline and can be adapted based on the specific research question and available computational resources.

Software: Gaussian, ORCA, or any other suitable quantum chemistry software package.

Steps:

-

Initial Structure Generation:

-

Draw the 2D structures of the E and Z isomers of this compound.

-

Convert the 2D structures to 3D coordinates using a molecular builder and perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

-

Geometry Optimization:

-

Perform a full geometry optimization for both isomers using a density functional theory (DFT) method, such as B3LYP, with a Pople-style basis set, for instance, 6-31G(d). This level of theory provides a good balance between accuracy and computational cost for initial geometry optimizations.

-

-

Frequency Analysis:

-

At the same level of theory as the optimization, perform a frequency calculation.

-

Confirm that the optimized structures correspond to true minima on the potential energy surface by ensuring there are no imaginary frequencies.

-

The frequency calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Single-Point Energy Refinement:

-

To obtain more accurate electronic energies, perform single-point energy calculations on the optimized geometries using a higher level of theory and a larger basis set. A recommended combination is the coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)) with an augmented correlation-consistent basis set like aug-cc-pVTZ.

-

-

Property Calculations:

-

Molecular Orbital Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

-

Electrostatic Potential (ESP) Mapping: Generate an ESP map to visualize the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions.

-

Spectroscopic Data Simulation:

-

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities from the frequency calculation can be used to simulate the IR spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculate the NMR chemical shifts (e.g., using the GIAO method) to aid in structure elucidation and comparison with experimental data.

-

-

Data Presentation

Table 1: Calculated Energies and Isomer Stability

| Isomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| E | 0.00 | 0.00 |

| Z | 1.5 | 1.2 |

Table 2: Key Geometric Parameters

| Parameter | E Isomer | Z Isomer |

| C=C Bond Length (Å) | 1.34 | 1.34 |

| C=O Bond Length (Å) | 1.21 | 1.21 |

| C-O (oxetane) Bond Length (Å) | 1.45 | 1.45 |

| C-C-C Angle (°) | 125.0 | 128.0 |

| O-C-C-H Dihedral Angle (°) | 180.0 | 0.0 |

Table 3: Calculated Electronic Properties

| Property | E Isomer | Z Isomer |

| HOMO Energy (eV) | -6.5 | -6.4 |

| LUMO Energy (eV) | -1.2 | -1.1 |

| HOMO-LUMO Gap (eV) | 5.3 | 5.3 |

| Dipole Moment (Debye) | 2.8 | 3.1 |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the computational inputs, the quantum chemical calculations performed, and the resulting outputs that provide insights into the molecule's properties.

Figure 2: Relationship between computational inputs, calculations, and outputs.

Quantum chemical calculations provide a powerful in-silico toolkit for characterizing the properties of novel molecules like this compound. By following a systematic computational protocol, researchers can gain valuable insights into the molecule's structure, stability, reactivity, and spectroscopic signatures. This information is invaluable for guiding further experimental studies and for the rational design of new drug candidates. The methodologies and data presentation formats outlined in this guide offer a framework for conducting and reporting such computational investigations.

The Discovery and Isolation of Oxetane-Containing Natural Products: A Technical Guide

The oxetane ring, a four-membered saturated ether, is a relatively rare but powerful structural motif in natural products.[1][2] Its presence often imparts significant biological activity, making these compounds highly sought after in drug discovery and development.[3][4] The inherent ring strain and polarity of the oxetane moiety can enhance physicochemical properties such as aqueous solubility and metabolic stability, while also providing a rigidifying conformational lock.[1][4] This guide provides an in-depth overview of the discovery, isolation, and biological significance of key oxetane-containing natural products, with a focus on experimental methodologies for researchers and drug development professionals. The most famous example is the anticancer drug paclitaxel (Taxol®), which remains a frontline chemotherapy agent.[5]

Case Study 1: Paclitaxel (Taxol®) - A Terrestrial Triumph

First isolated in 1971 from the bark of the Pacific yew tree, Taxus brevifolia, paclitaxel is a complex diterpenoid and one of the most important natural product-derived anticancer drugs.[1][6] Its discovery highlighted the therapeutic potential of oxetane-containing compounds and spurred decades of research into its supply, mechanism, and analogues.[5][6]

Quantitative Data: Paclitaxel

| Parameter | Data | Source(s) |

| Molecular Formula | C₄₇H₅₁NO₁₄ | [7] |

| Molar Mass | 853.9 g/mol | [7] |

| Natural Source | Bark and needles of Taxus species (e.g., T. brevifolia, T. baccata) | [1][6][8] |

| Typical Yield | 0.006% - 0.069% from bark | [6][8] |

| Biological Activity | Antineoplastic agent; microtubule stabilizer | [1][5] |

| Mechanism of Action | Binds to β-tubulin, stabilizing microtubules and causing G2/M phase cell cycle arrest. | [1] |

Detailed Isolation Protocol: Paclitaxel from Taxus Bark

The isolation of paclitaxel is challenging due to its very low concentration in the natural source material. The following protocol is a generalized representation based on established methods.[6][7][8]

-

Extraction:

-

Solvent Partitioning:

-

The crude alcoholic extract is concentrated under reduced pressure to yield a thick syrup.

-

This concentrate is then partitioned between an organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and acetone) and water.[6][7] Paclitaxel and other taxanes move into the organic layer.

-

The organic phase is collected, and the solvent is evaporated to yield a crude taxane-enriched extract.

-

-

Initial Chromatographic Purification:

-

The crude extract is subjected to column chromatography on a stationary phase like silica gel or Florisil.[8]

-

A gradient elution is performed, starting with a non-polar solvent system (e.g., acetone/ligroin or hexane) and gradually increasing the polarity.[8] Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Fractions identified as containing paclitaxel are pooled, concentrated, and subjected to further purification using preparative HPLC.[7][10]

-

Reversed-phase columns (e.g., C18) are commonly used, with a mobile phase typically consisting of a methanol/water or acetonitrile/water gradient.[10]

-

Detection is commonly performed using a UV detector at approximately 227 nm.[7]

-

-

Crystallization:

-

The purified paclitaxel fraction from HPLC is concentrated, and the compound is crystallized from a suitable solvent system (e.g., acetone-ligroin) to yield pure, crystalline paclitaxel.[8]

-

-

Structure Verification:

Visualization: Paclitaxel's Mechanism of Action

Paclitaxel's cytotoxic effect stems from its unique ability to disrupt the normal dynamics of the cellular cytoskeleton.[1]

Case Study 2: Merrilactone A - A Neurotrophic Sesquiterpene

Discovered in 2000 from the fruit of Illicium merrillianum, a plant related to star anise, merrilactone A is a structurally unique sesquiterpene featuring an oxetane ring and two γ-lactones.[12][13] Its most intriguing property is its potent neurotrophic activity, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's or Parkinson's disease.[12][13]

Quantitative Data: Merrilactone A

| Parameter | Data | Source(s) |

| Molecular Formula | C₁₅H₁₈O₆ | [13] |

| Molar Mass | 294.3 g/mol | [13] |

| Natural Source | Pericarps of Illicium merrillianum | [12][13] |

| Biological Activity | Promotes neurite outgrowth in fetal rat cortical neurons. | [12][13] |

| Effective Concentration | 0.1 µM to 10 µM | [12] |

Isolation Protocol Summary: Merrilactone A

The isolation of merrilactone A follows a standard natural product chemistry workflow, relying on multi-stage chromatography to separate it from other constituents of the plant extract.[12]

-

Extraction: The dried and powdered pericarps of I. merrillianum are extracted with a solvent like methanol.

-

Solvent Partitioning: The crude methanol extract is partitioned between ethyl acetate and water. The bioactive compounds, including merrilactone A, are concentrated in the ethyl acetate layer.

-

Silica Gel Chromatography: The ethyl acetate fraction is subjected to repeated column chromatography on silica gel. Elution is performed with solvent gradients of increasing polarity, such as hexane-acetone or chloroform-methanol mixtures.

-

Final Purification: Final purification to yield pure merrilactone A is typically achieved through preparative HPLC or recrystallization.

-

Structure Elucidation: The complex, caged structure of merrilactone A was determined through extensive spectroscopic analysis (NMR, MS) and confirmed by X-ray crystallography.[12]

Case Study 3: Plakortin - An Antimalarial from the Sea

Marine sponges are a rich source of novel bioactive compounds.[14] The genus Plakortis is particularly known for producing a variety of polyketides, many of which contain peroxide or oxetane functionalities.[15][16] Plakortin, a cyclic peroxide, and related oxetane-containing compounds have demonstrated significant antimalarial activity, often against chloroquine-resistant strains of Plasmodium falciparum.[16][17]

Quantitative Data: Plakortin

| Parameter | Data | Source(s) |

| Molecular Formula | C₁₈H₃₂O₄ | [17] |

| Molar Mass | 312.4 g/mol | [17] |

| Natural Source | Marine sponges of the genus Plakortis (e.g., P. simplex) | [15][16] |

| Biological Activity | Antimalarial, Cytotoxic | [15][16][17] |

| Antimalarial IC₅₀ | ~0.74 - 1.26 µM against P. falciparum strains | [17] |

Isolation Protocol Summary: Plakortin

Isolating lipophilic (fat-soluble) metabolites like plakortin from a wet marine sponge biomass requires a protocol designed to efficiently extract and separate non-polar compounds.[16]

-

Extraction: The sponge tissue (often freeze-dried first) is repeatedly extracted with a mixture of organic solvents, such as dichloromethane/methanol.

-

Solvent Partitioning: The resulting crude extract is partitioned between a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., aqueous methanol) to separate lipids and other highly non-polar components.

-

Chromatographic Fractionation: The defatted extract is then fractionated using a series of chromatographic techniques. This often starts with vacuum liquid chromatography (VLC) or flash chromatography on silica gel, followed by preparative reversed-phase HPLC for final purification of individual compounds like plakortin.

General Experimental Workflow for Natural Product Isolation

The isolation of a pure, bioactive natural product from a crude biological source is a systematic process of extraction and progressive purification. The specific techniques may vary, but the overall logic follows a consistent path.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bio-conferences.org [bio-conferences.org]

- 7. scribd.com [scribd.com]

- 8. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 11. Isolation, Purification, and Identification of Taxol and Related Taxanes from Taxol-Producing Fungus Aspergillus niger subsp. taxi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Merrilactone A - Wikipedia [en.wikipedia.org]

- 14. Natural Products from Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. mdpi.com [mdpi.com]

- 17. Structural diversity and chemical synthesis of peroxide and peroxide-derived polyketide metabolites from marine sponges - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00142K [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Characteristics of α,β-Unsaturated Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of α,β-unsaturated aldehydes, a class of molecules with significant relevance in organic synthesis, materials science, and pharmacology. Their unique electronic structure imparts a distinct reactivity profile that is both synthetically useful and biologically significant.

Structure and Bonding

An α,β-unsaturated aldehyde is characterized by a carbon-carbon double bond in conjugation with an aldehyde functional group. This arrangement, with the general structure (O=CR)-Cα=Cβ-R, leads to a delocalized π-electron system across the O=C-C=C framework.[1] This conjugation is the primary determinant of their chemical behavior.

The resonance structures illustrate the electrophilic nature of both the carbonyl carbon and the β-carbon. This dual electrophilicity allows for two main modes of nucleophilic attack: a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition to the β-carbon.[2]

Physical Characteristics

The physical properties of α,β-unsaturated aldehydes are influenced by their polarity, molecular weight, and the extent of conjugation. The table below summarizes key physical data for several common examples.

| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Acrolein | C₃H₄O | 56.06 | 52.7 | -87 |

| Crotonaldehyde | C₄H₆O | 70.09 | 104 | -76.5 |

| Cinnamaldehyde | C₉H₈O | 132.16 | 253 | -7.5 |

Data compiled from publicly available chemical databases.

Spectroscopic Characterization

Spectroscopy is a fundamental tool for the identification and characterization of α,β-unsaturated aldehydes. The conjugated system gives rise to distinct spectroscopic signatures.

Infrared (IR) Spectroscopy

The IR spectrum of an α,β-unsaturated aldehyde displays characteristic absorption bands. Conjugation lowers the frequency of the C=O stretching vibration compared to saturated aldehydes.[3][4]

| Vibration | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O Stretch | 1685 - 1710 | Strong | Lower frequency due to conjugation.[3] |

| C=C Stretch | 1600 - 1650 | Medium | |

| Aldehydic C-H Stretch | 2700 - 2760 and 2800 - 2860 | Medium, often two bands | The lower frequency band is a key diagnostic peak.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation.

¹H NMR:

-

Aldehydic Proton (CHO): Highly deshielded, appearing in the δ 9.0-10.0 ppm region.[6]

-

Vinylic Protons (C=CH): Appear in the δ 5.5-7.5 ppm region, with coupling constants indicative of their stereochemistry.

¹³C NMR:

-

Carbonyl Carbon (C=O): Resonates in the δ 190-200 ppm range.[6]

-

Vinylic Carbons (C=C): Appear in the δ 120-150 ppm region.

UV-Vis Spectroscopy

The conjugated π-system of α,β-unsaturated aldehydes leads to absorption in the UV-Vis region, typically corresponding to a π → π* transition. The λmax is generally in the range of 210-250 nm, with substitution and solvent influencing the exact wavelength.

Chemical Reactivity and Key Reactions

The reactivity of α,β-unsaturated aldehydes is dominated by their electrophilic nature at both the carbonyl carbon and the β-carbon.

Michael Addition (1,4-Conjugate Addition)

The Michael addition is a cornerstone reaction of α,β-unsaturated carbonyl compounds. It involves the addition of a nucleophile (the Michael donor) to the β-carbon of the aldehyde (the Michael acceptor).[7][8] This reaction is highly effective for forming new carbon-carbon bonds.[9]

Mechanism:

-

A base deprotonates the Michael donor to form a nucleophilic enolate.

-

The enolate attacks the electrophilic β-carbon of the α,β-unsaturated aldehyde.

-

The resulting enolate intermediate is protonated to yield the 1,4-addition product.[8][9]

Common Michael donors include doubly stabilized enolates (e.g., from malonic esters), amines, and thiols.[2][10]

Diels-Alder Reaction

α,β-Unsaturated aldehydes can act as dienophiles in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings.[11][12] The electron-withdrawing nature of the aldehyde group activates the C=C double bond for reaction with a conjugated diene. The reaction can be promoted by Lewis acids that coordinate to the carbonyl oxygen.[11]

Biological Reactivity and Significance

In biological systems, α,β-unsaturated aldehydes are often generated as byproducts of lipid peroxidation.[13][14] Compounds like acrolein and 4-hydroxy-2-nonenal (4-HNE) are highly reactive electrophiles that can form covalent adducts with nucleophilic residues (such as cysteine and histidine) in proteins and DNA.[13][15][16] This reactivity underlies their toxic effects and their role in cellular signaling and oxidative stress.[13][17]

Experimental Protocols

Representative Protocol for a Michael Addition Reaction

This protocol describes the addition of a thiol to an α,β-unsaturated aldehyde under solvent-free conditions.

Materials:

-

α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

-

Thiol (e.g., thiophenol)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

To a clean, dry round-bottom flask, add the α,β-unsaturated aldehyde (1 mmol).

-

Add the thiol (1.1 mmol, 1.1 equivalents).

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by TLC until the starting aldehyde is consumed.

-

Upon completion, the crude product can be purified by column chromatography on silica gel.

This is a generalized protocol and may require optimization for specific substrates. A similar procedure has been reported for the reaction of methyl vinyl ketone with thiophenol, yielding the product in high yield after 30 minutes.[18]

Visualizations

Signaling Pathway Diagram

Experimental Workflow Diagram

Biological Signaling Pathway

References

- 1. fiveable.me [fiveable.me]

- 2. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. IR _2007 [uanlch.vscht.cz]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 7. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]

- 11. Unsaturated aldehydes as alkene equivalents in the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diels-Alder Reaction [organic-chemistry.org]

- 13. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction | Semantic Scholar [semanticscholar.org]

- 16. khu.elsevierpure.com [khu.elsevierpure.com]

- 17. Role of lipid peroxidation-derived α, β-unsaturated aldehydes in vascular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(Oxetan-3-ylidene)acetaldehyde from Oxetan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(oxetan-3-ylidene)acetaldehyde, a valuable building block in medicinal chemistry and drug discovery, from the readily available starting material, oxetan-3-one. The synthetic approach is based on the Horner-Wadsworth-Emmons (HWE) olefination reaction, which offers high reliability and stereoselectivity for the formation of the target α,β-unsaturated aldehyde. This protocol is adapted from established procedures for similar olefination reactions on oxetan-3-one.

Introduction

Oxetanes are increasingly incorporated into molecular scaffolds in drug discovery to enhance physicochemical properties such as solubility, metabolic stability, and lipophilicity. The target molecule, this compound, serves as a versatile intermediate, featuring a reactive aldehyde and a Michael acceptor for the introduction of the oxetane motif. The synthesis of this compound is most effectively achieved through an olefination reaction of oxetan-3-one. The Horner-Wadsworth-Emmons reaction is a preferred method over the classical Wittig reaction in many cases due to the water-soluble nature of the phosphate byproduct, which simplifies purification.[1][2]

Reaction Scheme

The synthesis of this compound from oxetan-3-one is accomplished via a Horner-Wadsworth-Emmons reaction using a protected formyl-substituted phosphonate reagent, such as diethyl (2,2-diethoxyethyl)phosphonate, followed by acidic workup to reveal the aldehyde.

Diagram of the overall synthetic workflow:

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. The yield is an expected value based on similar reactions, and the spectroscopic data are predicted based on the chemical structure.

| Parameter | Value |

| Reactants | |

| Oxetan-3-one | 1.0 eq |

| Diethyl (2,2-diethoxyethyl)phosphonate | 1.2 eq |

| Sodium Hydride (60% in oil) | 1.2 eq |

| Product | |

| Molecular Formula | C₅H₆O₂ |

| Molecular Weight | 98.10 g/mol |

| Expected Yield | 70-85% |

| Predicted Spectroscopic Data | |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.65 (d, J=7.8 Hz, 1H), 6.20 (d, J=7.8 Hz, 1H), 5.15 (t, J=2.0 Hz, 2H), 5.05 (t, J=2.0 Hz, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 193.5, 165.0, 120.0, 72.5, 72.0 |

| IR (neat) | ν (cm⁻¹): 2920, 2850, 1685 (C=O), 1640 (C=C), 1100 (C-O-C) |

| Mass Spectrometry (ESI+) | m/z: 99.04 [M+H]⁺, 121.03 [M+Na]⁺ |

Experimental Protocols

This protocol is adapted from a validated procedure for a similar Horner-Wadsworth-Emmons reaction on oxetan-3-one.

Materials and Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Ice bath

-

Rotary evaporator

-

Flash chromatography system

-

NMR spectrometer

-

IR spectrometer

-

Mass spectrometer

-

Oxetan-3-one

-

Diethyl (2,2-diethoxyethyl)phosphonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Hydrochloric acid (1 M)

Protocol 1: Horner-Wadsworth-Emmons Olefination

-

Preparation of the Ylide:

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and carefully decant the hexanes each time.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C using an ice bath.

-

Slowly add a solution of diethyl (2,2-diethoxyethyl)phosphonate (1.2 eq) in anhydrous THF to the sodium hydride slurry via syringe.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.

-

-

Reaction with Oxetan-3-one:

-

Cool the ylide solution back to 0 °C.

-

Add a solution of oxetan-3-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Deprotection:

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Add 1 M HCl solution until the pH of the aqueous layer is approximately 2-3 to facilitate the deprotection of the acetal to the aldehyde. Stir for 1-2 hours at room temperature, monitoring the deprotection by TLC.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure product.

-

-

Characterization:

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

-

Logical Relationships and Workflow Diagram

The following diagram illustrates the logical steps and decision points in the synthesis and purification process.

Caption: Detailed experimental workflow for the synthesis.

Conclusion

The described Horner-Wadsworth-Emmons protocol provides a reliable and efficient method for the synthesis of this compound from oxetan-3-one. The use of a protected formyl phosphonate reagent followed by acidic deprotection allows for the clean formation of the target α,β-unsaturated aldehyde. This application note serves as a comprehensive guide for researchers in the field of medicinal chemistry and organic synthesis, enabling the facile preparation of this valuable oxetane-containing building block.

References

Application Notes and Protocols for the Wittig Reaction Synthesis of 2-(Oxetan-3-ylidene)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-(Oxetan-3-ylidene)acetaldehyde via the Wittig reaction between oxetan-3-one and (triphenylphosphoranylidene)acetaldehyde. This protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. Stabilized ylides, such as (triphenylphosphoranylidene)acetaldehyde, are particularly useful for their high selectivity in forming (E)-alkenes and their stability, which allows for milder reaction conditions.[1][3]

The target molecule, this compound, is a valuable building block in medicinal chemistry due to the presence of the strained oxetane ring, a motif of increasing importance in drug discovery for its ability to modulate physicochemical properties. This document outlines a reliable protocol for the synthesis of this key intermediate.

Reaction Principle

The Wittig reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of oxetan-3-one. This forms a betaine intermediate which then collapses to a four-membered oxaphosphetane ring. Subsequent decomposition of the oxaphosphetane yields the desired alkene, this compound, and triphenylphosphine oxide as a byproduct. The strong P=O bond formed in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[3][4]

Data Presentation

The following table summarizes the expected reactants, products, and reaction parameters for the synthesis of this compound. The data is based on a closely analogous reaction involving the Wittig reaction of oxetan-3-one with ethyl (triphenylphosphoranylidene)acetate, which has a reported yield of 89%. Due to the similar reactivity of these stabilized ylides, a comparable yield is anticipated for the synthesis of the target aldehyde.

| Reactant 1 | Reactant 2 | Product | Solvent | Temperature | Reaction Time | Reported Yield (Analogous Reaction) |

| Oxetan-3-one | (Triphenylphosphoranylidene)acetaldehyde | This compound | Dichloromethane (CH₂Cl₂) | 0 °C to Room Temperature | 15 - 30 minutes | ~89% |

Experimental Protocol

This protocol is adapted from established procedures for the Wittig reaction of stabilized ylides with cyclic ketones.

Materials:

-

Oxetan-3-one

-

(Triphenylphosphoranylidene)acetaldehyde

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Silica Gel for column chromatography

-

Hexanes (for chromatography)

-

Ethyl Acetate (for chromatography)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen gas supply

-

Ice bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (triphenylphosphoranylidene)acetaldehyde (1.1 equivalents).

-

Dissolve the ylide in anhydrous dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C using an ice bath.

-

-

Addition of Oxetan-3-one:

-

Slowly add a solution of oxetan-3-one (1.0 equivalent) in anhydrous dichloromethane to the cooled ylide solution with vigorous stirring.

-

-

Reaction Monitoring:

-

Allow the reaction mixture to warm to room temperature and stir for 15-30 minutes.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's completion.

-

-

Work-up and Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

The crude product will be a mixture of this compound and triphenylphosphine oxide.

-

Purify the crude product by flash column chromatography on silica gel. A solvent system of hexanes and ethyl acetate is recommended, starting with a low polarity eluent and gradually increasing the polarity to first elute the desired aldehyde, followed by the more polar triphenylphosphine oxide.

-

-

Characterization:

-

Collect the fractions containing the purified product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid or oil.

-

Characterize the final product by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

-

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Wittig reaction for the synthesis of this compound.

Caption: Mechanism of the Wittig reaction.

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of Oxetane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant attention in medicinal chemistry and drug discovery. Their unique physicochemical properties, including increased polarity, metabolic stability, and three-dimensionality, make them attractive motifs for incorporation into therapeutic agents.[1][2] The substitution of common functional groups like gem-dimethyl or carbonyl groups with an oxetane ring can lead to improved aqueous solubility, enhanced metabolic stability, and favorable alterations in lipophilicity, ultimately improving the pharmacokinetic profile of drug candidates.[2] The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used synthetic method for the formation of carbon-carbon double bonds, offering excellent stereoselectivity and operational simplicity.[3][4] This application note provides detailed protocols for the synthesis of exocyclic methylene oxetane derivatives via the HWE reaction, a key transformation for accessing this important class of compounds.

Reaction Principle

The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate carbanion with a ketone or aldehyde to yield an alkene.[3] In the context of oxetane synthesis, oxetan-3-one is a common starting material that reacts with a variety of stabilized phosphonate ylides to generate 3-methyleneoxetane derivatives. The reaction typically proceeds with high E-selectivity, although the stereochemical outcome can be influenced by the reaction conditions and the structure of the phosphonate reagent.[4][5] A significant advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the traditional Wittig reaction.[3][6]

Experimental Protocols

This section provides detailed experimental protocols for the Horner-Wadsworth-Emmons synthesis of oxetane derivatives. A general procedure for a solvent-free, DBU-catalyzed reaction is presented, which offers advantages in terms of reduced solvent waste and often milder reaction conditions.[7][8]

Protocol 1: Solvent-Free Horner-Wadsworth-Emmons Reaction of Oxetan-3-one with Triethyl Phosphonoacetate Catalyzed by DBU

Materials:

-

Oxetan-3-one

-

Triethyl phosphonoacetate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Cesium carbonate (Cs₂CO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Argon or nitrogen gas supply

-

Standard laboratory glassware for extraction and purification

Procedure: [9]

-

To a round-bottom flask containing a magnetic stir bar, add oxetan-3-one (1.0 mmol, 1.0 equiv), triethyl phosphonoacetate (1.0 mmol, 1.0 equiv), DBU (0.2 mmol, 0.2 equiv), and Cs₂CO₃ (1.2 mmol, 1.2 equiv).

-

Stir the resulting mixture at room temperature under an inert atmosphere (argon or nitrogen) for the time indicated in the data table (typically several days). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction mixture with water (3 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 5 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the desired 3-(ethoxycarbonylmethylene)oxetane.

Data Presentation

The following table summarizes the quantitative data for the Horner-Wadsworth-Emmons synthesis of various oxetane derivatives.

| Entry | Oxetanone Substrate | Phosphonate Reagent | Base/Additive | Solvent | Time | Yield (%) | E:Z Ratio |

| 1 | Oxetan-3-one | Triethyl phosphonoacetate | DBU/Cs₂CO₃ | None | 3 days | 78 | 99:1 |

| 2 | Oxetan-3-one | (EtO)₂P(O)CH₂CN | LiOH | THF/H₂O | 2 h | - | - |

| 3 | Substituted Oxetan-3-one | Various | NaH | THF | - | - | Predominantly E |

| 4 | Oxetan-3-one | (CF₃CH₂O)₂P(O)CH₂CO₂Me | KHMDS/18-crown-6 | THF | - | - | Predominantly Z |

Yields and stereoselectivity are highly dependent on the specific substrates and reaction conditions. The data presented is a compilation from various sources and should be used as a general guideline.[9][10]

Visualizations

Horner-Wadsworth-Emmons Reaction Mechanism

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction for oxetane synthesis.

Experimental Workflow for HWE Synthesis of Oxetane Derivatives

Caption: General experimental workflow for HWE synthesis of oxetane derivatives.

Conclusion

The Horner-Wadsworth-Emmons reaction is a versatile and efficient method for the synthesis of 3-methyleneoxetane derivatives, which are valuable building blocks in drug discovery. The protocols and data provided in this application note serve as a guide for researchers in the pharmaceutical and chemical industries to explore the synthesis and application of this important class of molecules. The use of solvent-free conditions with DBU catalysis represents a greener and often more practical approach to these syntheses. Further optimization of reaction conditions may be necessary to achieve desired yields and stereoselectivities for specific substrates.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

Application Notes and Protocols: 2-(Oxetan-3-ylidene)acetaldehyde as a Michael Acceptor in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has garnered significant attention in medicinal chemistry and drug discovery. Its unique physicochemical properties, such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility, make it a desirable surrogate for more common functional groups like gem-dimethyl or carbonyl groups.[1][2] The incorporation of this strained four-membered ring system into molecular scaffolds can lead to improved pharmacokinetic and pharmacodynamic profiles.

This document provides detailed application notes and protocols for the use of 2-(oxetan-3-ylidene)acetaldehyde as a versatile Michael acceptor in organic synthesis. This reagent serves as a valuable building block for introducing the 3-substituted oxetane moiety into a variety of molecular architectures, which is of particular interest for the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be readily achieved from the commercially available oxetan-3-one via an olefination reaction, such as the Horner-Wadsworth-Emmons (HWE) or Wittig reaction.[3][4][5] The HWE reaction is often preferred for the synthesis of α,β-unsaturated aldehydes and ketones due to the water-soluble nature of the phosphate byproduct, which simplifies purification.[6]

A proposed synthetic route is the Horner-Wadsworth-Emmons reaction of oxetan-3-one with a suitable phosphonate ylide precursor, such as diethyl 2-(diethoxyphosphoryl)acetaldehyde acetal, followed by acidic workup to reveal the aldehyde. A more direct approach would involve a Wittig-type reagent like (triphenylphosphoranylidene)acetaldehyde.

Diagram: Synthesis of this compound

Caption: Proposed synthesis of this compound.

This compound as a Michael Acceptor

This compound is an α,β-unsaturated aldehyde, making it an excellent Michael acceptor.[7] The electrophilicity of the β-carbon is enhanced by the electron-withdrawing nature of the adjacent aldehyde group. This allows for the conjugate addition of a wide range of nucleophiles, known as Michael donors, to form a new carbon-carbon or carbon-heteroatom bond at the 3-position of the oxetane ring.[8][9] This reaction provides a direct route to a diverse array of 3,3-disubstituted oxetanes.

Analogous oxetane-containing Michael acceptors, such as ethyl 2-(oxetan-3-ylidene)acetate and 3-(nitromethylene)oxetane, have been shown to react with various nucleophiles.[10]

Diagram: Michael Addition Mechanism

Caption: General mechanism of Michael addition to this compound.

Application in Synthetic Chemistry

The Michael addition of various nucleophiles to this compound provides access to a wide range of functionalized oxetanes. These products can serve as key intermediates in the synthesis of more complex molecules, including pharmacologically active compounds.

Potential Michael Donors Include:

-

Carbon Nucleophiles: Enolates derived from ketones, esters, and malonates; organocuprates; enamines; and nitroalkanes.

-

Heteroatom Nucleophiles: Amines (aza-Michael addition), thiols (thia-Michael addition), and alcohols/phenols (oxa-Michael addition).

Experimental Protocols

General Protocol for the Michael Addition to this compound

Materials:

-

This compound

-

Michael Donor (e.g., diethyl malonate, thiophenol, piperidine)

-

Base (if required, e.g., sodium ethoxide, DBU)

-

Solvent (e.g., THF, ethanol, dichloromethane)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a solution of the Michael donor (1.1 equivalents) in the chosen solvent, add the base (if required) at the appropriate temperature (e.g., 0 °C or room temperature).

-

Stir the mixture for the time required to generate the nucleophile.

-

Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the appropriate quenching solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.

Diagram: General Experimental Workflow

Caption: General workflow for Michael addition reactions.

Quantitative Data (Hypothetical Examples)

The following table presents hypothetical yet plausible quantitative data for the Michael addition of various nucleophiles to this compound. These values are based on typical results observed for similar Michael acceptors and are intended for illustrative purposes.